

literature review of the biological activities of substitutedtriazolo[1,5-a]pyridines

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Compound of Interest

Compound Name: 6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

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A Comprehensive Review of the Biological Activities of Substituted Triazolo[1,5-a]pyridines

The fused heterocyclic scaffold, triazolo[1,5-a]pyridine, and its related isomer, triazolo[1,5-a]pyrimidine, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds are considered purine bioisosteres and have been extensively explored for their therapeutic potential. This guide provides a comparative overview of the biological activities of substituted triazolo[1,5-a]pyridines and their pyrimidine counterparts, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Anticancer Activity

Substituted triazolo[1,5-a]pyridines and pyrimidines have emerged as a promising class of anticancer agents, exhibiting a range of mechanisms including kinase inhibition, tubulin polymerization modulation, and suppression of key signaling pathways.

A series of [1][2][3]triazolo[1,5-a]pyridinylpyridines were synthesized and evaluated for their in vitro antiproliferative activities against HCT-116, U-87 MG, and MCF-7 human cancer cell lines. [1] Notably, some of these compounds demonstrated potent anticancer effects and were found to influence the AKT signaling pathway. [1] Further studies on [1][2][3]triazolo[1,5-a]pyrimidine derivatives revealed their potential as multi-kinase inhibitors, targeting TrkA, CDK2, VEGFR2, and EGFR. [2] For instance, certain derivatives displayed broad-spectrum antiproliferative activity against a panel of NCI cancer cell lines. [2] The mechanism of action for some

triazolopyrimidines has been shown to be unique, promoting tubulin polymerization without competing with paclitaxel, and inhibiting the binding of vinca alkaloids to tubulin.^[4] This class of compounds has also demonstrated the ability to overcome multidrug resistance.^[4]

In the realm of gastric cancer,^{[1][2][3]}triazolo[1,5-a]pyrimidine indole derivatives have been designed and shown to suppress the ERK signaling pathway.^[5] One particular compound from this series, H12, exhibited more potent antiproliferative activity against MGC-803, HCT-116, and MCF-7 cells than the standard chemotherapeutic agent 5-Fu.^[5] Steroidal^[17,16-d]^{[1][2]}
^[3]triazolo[1,5-a]pyrimidines have also been synthesized and evaluated, with some compounds showing significant inhibitory activity against PC-3, MCF-7, and EC9706 human cancer cell lines.^[6] Furthermore, substitutions at the C-2 and C-7 positions of the^{[1][2][3]}triazolo[1,5-a]pyrimidine scaffold have led to compounds with notable anti-tumor activity against Bel-7402 and HT-1080 cell lines.^[7]

Quantitative Comparison of Anticancer Activity

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
[1][2][3]Triazolo[1,5-a]pyridinylpyridines	HCT-116, U-87 MG, MCF-7	Not specified in abstract	[1]
Triazolo[1,5-a]pyrimidine derivatives	NCI cancer cell lines	GI50 mean values of 3.51-10.63	[2]
Triazolo[1,5-a]pyrimidine indole derivative (H12)	MGC-803	9.47	[5]
HCT-116	9.58	[5]	
MCF-7	13.1	[5]	
2- and 7-substituted[1][2][3]triazolo[1,5-a]pyrimidines (Compound 19)	Bel-7402	12.3	[7]
HT-1080	6.1	[7]	
Steroidal[17,16-d][1][2][3]triazolo[1,5-a]pyrimidines (2i, 2n, 4f)	PC-3, MCF-7, EC9706	Significant inhibitory activity	[6]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

- Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., substituted triazolo[1,5-a]pyridines) and a vehicle control. The plates are incubated for a further 48-72 hours.
- MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C.
- Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

The triazolo[1,5-a]pyridine and pyrimidine cores are also prevalent in compounds exhibiting significant antimicrobial properties against a range of bacterial and fungal pathogens.

Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their antimicrobial activity against various strains of bacteria and fungi.[3] Another study focused on 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing an amino acid moiety, which showed promising antibacterial activity against standard bacteria and multidrug-resistant (MDR) clinical isolates.[8][9] Some of these compounds exhibited better Minimum Inhibitory Concentration (MIC) values against MDR strains compared to reference drugs like cephalothin and chloramphenicol.[8] The mechanism of action for some 1,2,4-triazolo[1,5-a]pyrimidine carboxamides has been attributed to the inhibition of cell-wall biosynthesis.[8] Furthermore, certain derivatives have been identified as DNA gyrase inhibitors, showing high activity against both Gram-positive and Gram-negative bacteria.[8]

Quantitative Comparison of Antibacterial Activity

Compound Class	Bacterial Strain	MIC (µg/mL)	Reference
1,2-dihydro-[1][2] [3]triazolo[1,5- a]pyrimidines with amino acid moiety	MDR Bacteria	Substantial MIC values	[8][9]
1,2,4-triazolo[1,5- a]pyrimidine derivatives (as DNA gyrase inhibitors)	Gram-positive and Gram-negative bacteria	0.25–2.0	[8]
Triazolo[4,3- a]pyrazine derivative (Compound 2e)	S. aureus	32	[10]
E. coli	16	[10]	

Experimental Protocol: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

- Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland standard.
- Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
- Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral and Anti-inflammatory Activities

The versatility of the triazolo[1,5-a]pyridine and pyrimidine scaffold extends to antiviral and anti-inflammatory applications.

Antiviral Activity

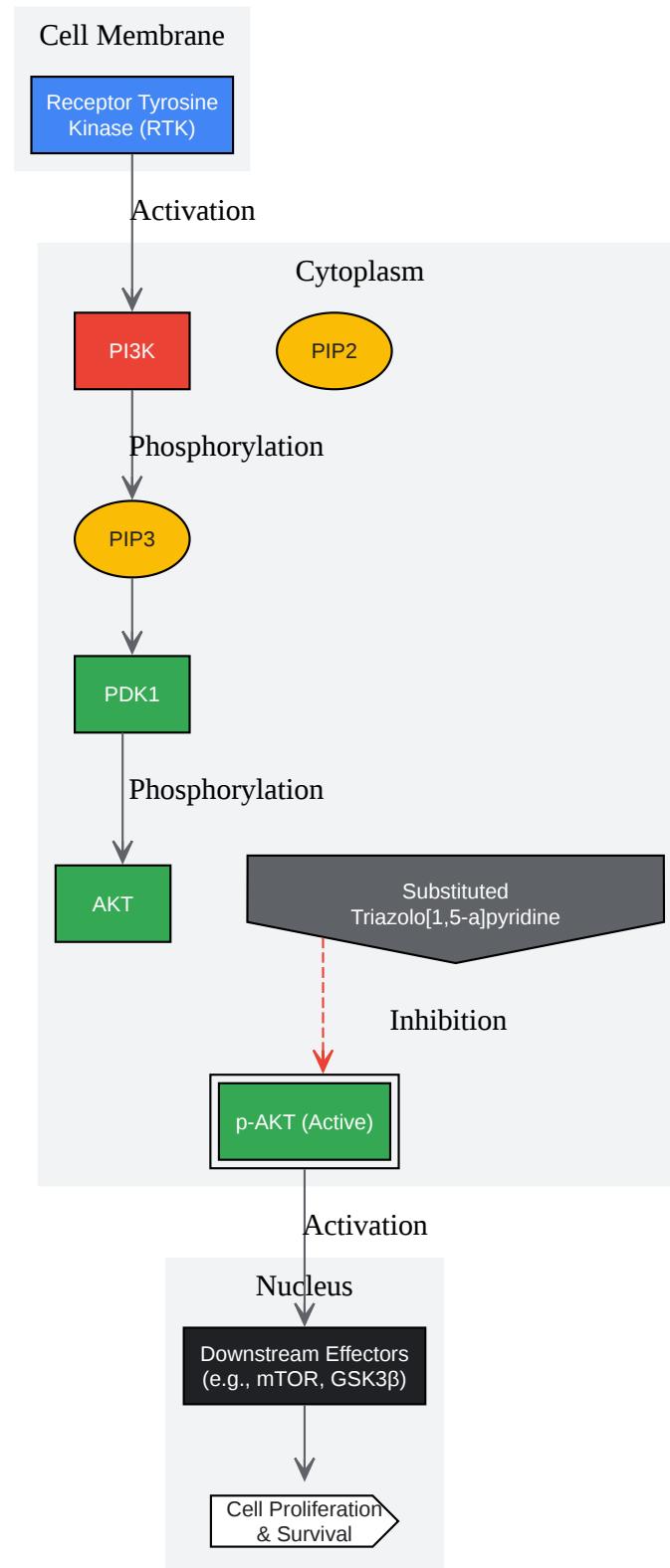
Derivatives of^{[1][2][3]}triazolo[1,5-a]pyrimidine have been investigated as potential antiviral agents.^[11] Specifically, they have been identified as disruptors of the influenza virus RNA-dependent RNA polymerase (RdRP) by interfering with the PA-PB1 subunit interaction.^{[12][13]} Some of these compounds have also been tested against SARS-CoV-2, with one derivative showing an EC₅₀ value of 34.47 μ M, indicating the potential of this scaffold in developing anti-coronavirus agents.^[13] Additionally, certain triazolo[1,5-a]pyrimidines have been explored as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity.^[14]

Anti-inflammatory Activity

The anti-inflammatory potential of triazolo[1,5-a]pyridine derivatives has also been explored. Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines have been synthesized and shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages.^[15] These compounds significantly decreased the production of nitric oxide (NO) and inflammatory cytokines such as TNF- α and IL-6.^[15] Molecular docking studies suggest that the anti-inflammatory activity of these compounds may be mediated through the inhibition of cyclooxygenase-2 (COX-2).^[15] Other studies have also reported the anti-inflammatory properties of 1,2,4-triazole derivatives, with some compounds exhibiting effects comparable to the standard drug indomethacin in *in vivo* models.^[16]

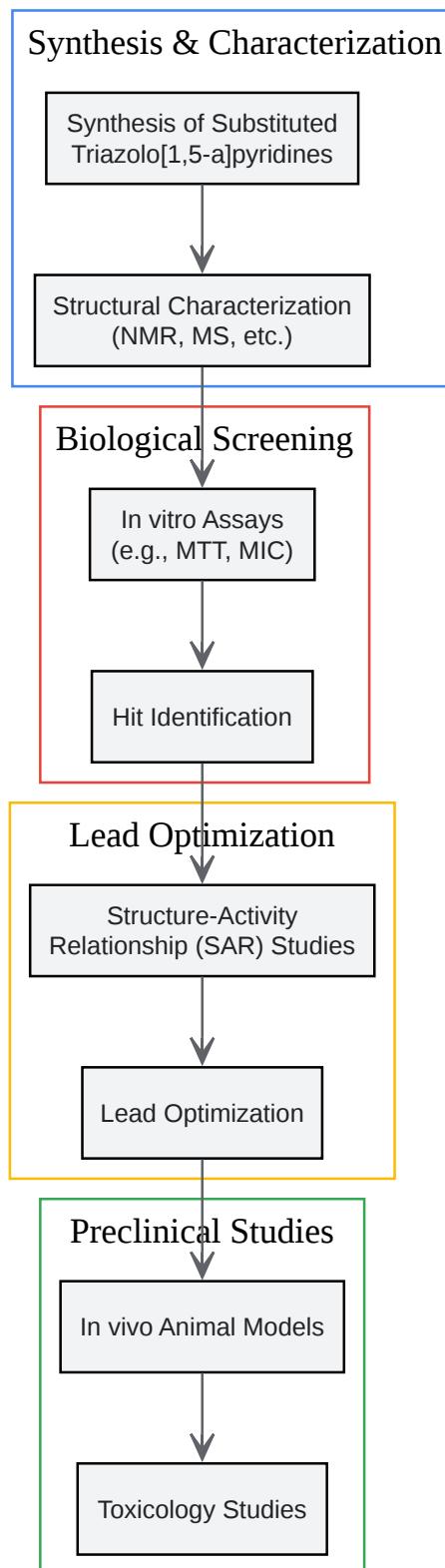
Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by substituted triazolo[1,5-a]pyridines, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.



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Caption: The AKT signaling pathway, a key regulator of cell survival and proliferation, is a target for some anticancer triazolo[1,5-a]pyridines.



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Caption: A generalized workflow for the discovery and development of novel triazolo[1,5-a]pyridine-based therapeutic agents.

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